molecular formula C17H14N2O3 B3643725 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide

1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide

Cat. No.: B3643725
M. Wt: 294.30 g/mol
InChI Key: LFQYWCSZAIXOIL-UHFFFAOYSA-N
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Description

1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a carboxamide moiety

Future Directions

The future directions for “4-hydroxy-N-(2-methoxyphenyl)-3-quinolinecarboxamide” could involve further exploration of its synthesis, chemical reactions, and biological activities. Given the pharmaceutical and biological activities of 4-hydroxy-2-quinolones and their derivatives , this compound could potentially be valuable in drug research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the quinoline core

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using high-yielding catalysts and efficient reaction conditions. For example, the use of microwave-assisted synthesis and flow chemistry techniques can significantly reduce reaction times and improve overall yields.

Chemical Reactions Analysis

Types of Reactions

1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline core to its dihydro or tetrahydro forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-dihydro-4-oxo-3-Quinolinecarboxamide: Lacks the methoxyphenyl group, which can affect its biological activity and chemical properties.

    N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide: Lacks the dihydro component, which can influence its reactivity and stability.

Uniqueness

1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide is unique due to the presence of both the methoxyphenyl group and the dihydro component, which confer distinct chemical and biological properties. These structural features can enhance its interactions with biological targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-17(21)12-10-18-13-7-3-2-6-11(13)16(12)20/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQYWCSZAIXOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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